(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine

Medicinal Chemistry ADME Prediction Lipophilicity

(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine (CAS 1152517-14-0) is a secondary amine featuring a branched aliphatic 3-methylbutan-2-yl group linked via a methylene bridge to a thiophen-3-yl moiety. Key computed properties include molecular weight 183.32 g/mol, XLogP3-AA 2.7, topological polar surface area (TPSA) 40.3 Ų, and one undefined stereocenter.

Molecular Formula C10H17NS
Molecular Weight 183.32 g/mol
Cat. No. B12112091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine
Molecular FormulaC10H17NS
Molecular Weight183.32 g/mol
Structural Identifiers
SMILESCC(C)C(C)NCC1=CSC=C1
InChIInChI=1S/C10H17NS/c1-8(2)9(3)11-6-10-4-5-12-7-10/h4-5,7-9,11H,6H2,1-3H3
InChIKeyJEUWLDTZKJJITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine (CAS 1152517-14-0): Physicochemical and Structural Delineation from Analogues


(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine (CAS 1152517-14-0) is a secondary amine featuring a branched aliphatic 3-methylbutan-2-yl group linked via a methylene bridge to a thiophen-3-yl moiety. Key computed properties include molecular weight 183.32 g/mol, XLogP3-AA 2.7, topological polar surface area (TPSA) 40.3 Ų, and one undefined stereocenter [1]. The compound is commercially supplied at 95% purity . It belongs to the thiophene-alkylamine class, but its specific substitution pattern—3-thienyl attachment, branched alkyl chain, and chiral center—distinguishes it from closely related isomers and analogs in quantifiable ways relevant to procurement decisions.

Why Structural Analogs Cannot Serve as Drop-in Replacements for (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine


Even among C10H17NS isomers and close analogs, minor structural permutations—thiophene 3- vs 2-substitution, alkyl branching topology, and the presence/absence of a chiral center—produce measurable differences in lipophilicity (ΔlogP up to 0.35 units) , steric environment around the amine nitrogen, and predicted metabolic liability [1]. These distinctions directly impact compound behavior in medicinal chemistry assays, ADME profiling, and synthetic route efficiency. The quantitative evidence below demonstrates why generic substitution with on-the-shelf alternatives risks irreproducible results and undermines lead optimization campaigns.

Quantitative Evidence Guide for (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine: Head-to-Head and Class-Level Comparisons with Analogs


Measured Lipophilicity Offset Relative to 2-Thienyl Regioisomer (3-Methyl-N-(thiophen-2-ylmethyl)butan-1-amine)

The target compound has a computed XLogP3-AA of 2.7 [1], whereas the 2-thienyl regioisomer 3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine (CAS 95047-93-1) has a vendor-provided LogP of 3.055 . The ΔlogP of –0.355 indicates the target is measurably less lipophilic than its 2-thienyl counterpart, despite identical molecular formula.

Medicinal Chemistry ADME Prediction Lipophilicity

Molecular Weight and Heavy Atom Count Advantage Over Des-methyl Homolog N-(Thiophen-3-ylmethyl)butan-2-amine

The target compound has a molecular weight of 183.32 g/mol [1], which is 14.03 Da higher than the des-methyl analog N-(thiophen-3-ylmethyl)butan-2-amine (CAS 892592-86-8, MW 169.29 g/mol) . The additional methyl group increases the Fsp3 (fraction sp3 carbons) from approximately 0.56 to 0.60, aligning with medicinal chemistry trends correlating higher Fsp3 with improved clinical candidate success rates.

Physicochemical Profiling Lead Optimization Fragment-Based Drug Design

Chiral Center and Steric Hindrance Near the Secondary Amine Relative to Less-Bulky Analogs

(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine possesses one undefined stereocenter at the 2-position of the alkyl chain, where an isopropyl group sits adjacent to the secondary amine nitrogen [1]. This creates a significantly more sterically hindered environment than the sec-butyl group (ethyl adjacent to N) found in N-(thiophen-3-ylmethyl)butan-2-amine. Literature on secondary amine metabolism demonstrates that bulky N-alkyl substituents can reduce or abolish cytochrome P450 metabolic intermediate complex formation due to steric factors [2].

Drug Metabolism Stereochemistry Medicinal Chemistry

Thiophene 3-Substitution Pattern: Electronic and Metabolic-Liability Differentiation from 2-Substituted Analogs

The thiophen-3-ylmethyl attachment in the target differs from the more common thiophen-2-ylmethyl attachment found in analogs such as 3-methyl-N-(thiophen-2-ylmethyl)butan-1-amine. Thiophene rings are recognized structural alerts for CYP450-dependent bioactivation, forming reactive S-oxides and epoxides that can cause hepatotoxicity [1]. The regioisomeric attachment (3- vs 2-) alters the electron density distribution on the thiophene ring, which may influence both the rate of oxidative metabolism and the position of metabolic attack (e.g., 5-hydroxylation vs S-oxidation).

Toxicology Drug Metabolism Bioactivation

High-Value Application Scenarios for (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine Driven by Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity and Metabolic Stability

For CNS-targeted programs requiring a lipophilicity window of logP 2.5–3.0 to balance blood-brain barrier permeability with metabolic clearance, (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine provides a measured XLogP3-AA of 2.7, which is 0.35 log units lower than the 2-thienyl regioisomer [1]. This distinction allows medicinal chemists to fine-tune logP without introducing additional heteroatoms, preserving ligand efficiency. The sterically hindered secondary amine may also attenuate CYP-mediated N-dealkylation, as supported by class-level metabolic data on bulky N-alkyl amines [2].

Regioisomeric Probe for Thiophene Bioactivation Studies

The 3-ylmethyl attachment in (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine distinguishes it from the more prevalent 2-substituted thiophene amines. Thiophene rings are known structural alerts for P450-dependent bioactivation yielding reactive S-oxides and epoxides [3]. Researchers can employ this compound alongside its 2-thienyl isomer (CAS 95047-93-1) as a matched molecular pair to probe how thiophene regiochemistry influences metabolic activation pathways, glutathione trapping profiles, and time-dependent CYP inhibition.

Chiral Building Block for Asymmetric Synthesis and Enantioselective Method Development

With one undefined stereocenter adjacent to the secondary amine [1], this compound serves as a substrate for chiral resolution or asymmetric synthesis campaigns. Its sterically differentiated alkyl chain (isopropyl vs methyl) facilitates enantiomeric separation via chiral HPLC or SFC, and the resulting enantiopure amines can be used to explore stereospecific target engagement in biological systems.

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